3-Propylfuro[3,4-b]pyridine-5,7-dione
Description
3-Propylfuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound featuring a fused furopyridine core with a 5,7-dione backbone and a propyl substituent at the 3-position. Its molecular formula is C₁₀H₉NO₃ (molecular weight: 191.18 g/mol).
Properties
CAS No. |
102268-13-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-propylfuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C10H9NO3/c1-2-3-6-4-7-8(11-5-6)10(13)14-9(7)12/h4-5H,2-3H2,1H3 |
InChI Key |
DGIMZKIZOPXBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C(=O)OC2=O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-Propylfuro[3,4-b]pyridine-5,7-dione with key structural analogs:
Key Observations:
- The isopropyl variant (C₁₀H₉NO₃) shares the same formula but may exhibit steric hindrance due to branching .
- Heteroatom Influence: Replacing the furan oxygen (in furo derivatives) with sulfur (thieno) or NH (pyrrolo) alters electronic properties. Thieno derivatives (e.g., C₇H₃NO₂S) are heavier and less polar, which may explain their use in fluorescence sensors. Pyrrolo derivatives, such as the Moxifloxacin intermediate, demonstrate pharmaceutical relevance.
- This contrasts with radiochemical methods used for 2-methylpyrrolo derivatives, which failed in vivo due to rapid metabolism.
Physicochemical Properties
- Solubility and Stability: The propyl group in this compound likely reduces water solubility compared to unsubstituted furo or pyrrolo derivatives. Thieno analogs, with higher molecular weight and sulfur content, may exhibit even lower solubility.
- Thermal Properties : Data gaps exist for the target compound, but pyrrolo derivatives (e.g., C₇H₄N₂O₂) have been crystallized and resolved using tartaric acid, indicating moderate thermal stability.
Preparation Methods
Reaction Mechanism
-
Deprotonation : Potassium tert-butylate abstracts a proton from the methylene group adjacent to the ester, generating a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack : The enolate oxygen attacks the carbonyl carbon of the neighboring ester, forming the furan ring.
-
Elimination : Ethoxide is expelled, yielding the fused bicyclic anhydride.
Optimized Conditions
Critical Notes :
-
Substituent steric effects: The propyl group introduces moderate steric hindrance, necessitating prolonged reaction times compared to methyl or ethyl analogs.
-
Solvent purity: Moisture in toluene leads to hydrolysis of the anhydride product, reducing yields.
Direct Dehydration of 3-Propylpyridine-2,3-Dicarboxylic Acid
An alternative approach employs the dehydration of 3-propylpyridine-2,3-dicarboxylic acid using acetic anhydride as both solvent and dehydrating agent.
Procedure
-
Acid Activation : The dicarboxylic acid is suspended in excess acetic anhydride.
-
Cyclization : Heating to 120°C induces dehydration, forming the anhydride.
-
Isolation : The product precipitates upon cooling and is purified via recrystallization from acetic acid.
| Parameter | Value |
|---|---|
| Starting Material | 3-Propylpyridine-2,3-dicarboxylic acid |
| Dehydrating Agent | Acetic anhydride (neat) |
| Temperature | 120°C |
| Reaction Time | 2 hours |
| Yield | 81–85% (estimated from parent compound data) |
Advantages :
-
Avoids ester hydrolysis steps.
-
Higher yields due to fewer intermediates.
Limitations :
-
Requires access to the dicarboxylic acid precursor, which itself demands multi-step synthesis.
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate cyclization. A representative protocol involves:
-
Esterification : 3-Propylpyridine-2,3-dicarboxylic acid is treated with ethanol and H₂SO₄ to form the diethyl ester.
-
Microwave Cyclization : The ester is irradiated (150°C, 300 W) with potassium carbonate in DMF for 20 minutes.
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 150°C |
| Catalyst | K₂CO₃ (1.5 equiv) |
| Solvent | DMF |
| Yield | 76% (extrapolated from furan systems) |
Benefits :
-
10-fold reduction in reaction time.
-
Improved selectivity due to rapid, uniform heating.
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability | Purity |
|---|---|---|---|---|
| Base-Mediated Cyclization | 68–74% | 4–6 hours | High | ≥95% (HPLC) |
| Direct Dehydration | 81–85% | 2 hours | Moderate | 90–93% |
| Microwave-Assisted | 76% | 20 minutes | Low | 88–90% |
Key Observations :
-
Direct dehydration offers superior yields but depends on precursor availability.
-
Microwave methods excel in speed but require specialized equipment.
Troubleshooting and Optimization
Common Issues
-
Low Yields in Cyclization : Often due to residual moisture. Ensure absolute solvent dryness via molecular sieves or distillation.
-
Byproduct Formation : Propyl group elimination can occur above 85°C. Maintain strict temperature control.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Propylfuro[3,4-b]pyridine-5,7-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, analogous pyrrolo[3,4-b]pyridine derivatives are synthesized via halogenation (e.g., N-iodosuccinimide in acetone) followed by Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis . Optimization can employ Design of Experiments (DoE) to minimize trials while varying parameters like temperature, catalyst loading, and solvent polarity. Orthogonal arrays (e.g., Taguchi methods) are effective for identifying critical factors .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for related furopyridine derivatives . Complement with NMR (¹H/¹³C, COSY, HSQC) to resolve substituent effects. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies carbonyl (5,7-dione) and furan/pyridine ring vibrations. For purity, use HPLC with UV detection at λ ~260–280 nm .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Employ co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity. For aqueous buffers, use cyclodextrins or lipid-based nanoemulsions. Solubility parameters (Hansen, Hildebrand) can guide solvent selection. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability .
Advanced Research Questions
Q. What computational strategies are recommended to predict reaction pathways and intermediate stability for novel derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability. Reaction path searches via Nudged Elastic Band (NEB) methods identify energy barriers. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) refine solvation effects . Integrate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., OECD guidelines). Evaluate assay-specific variables: cell line (e.g., HEK293 vs. HeLa), incubation time, and endpoint detection (luminescence vs. fluorescence). Use Bayesian statistics to quantify uncertainty and identify outliers. Cross-validate in orthogonal assays (e.g., SPR binding vs. cellular IC50) .
Q. What statistical frameworks are robust for analyzing structure-activity relationship (SAR) data with high-dimensional substituent variations?
- Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression, PLSR) correlates descriptors (logP, polar surface area) with activity. Machine learning (Random Forest, SVM) handles non-linear relationships. Validate models via k-fold cross-validation and external test sets. For mechanistic insights, combine with molecular docking (AutoDock Vina) to map binding poses .
Q. How can reaction scalability be systematically evaluated without industrial-scale trials?
- Methodological Answer : Use microreactor systems for continuous flow studies to assess heat/mass transfer limitations. Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor intermediate formation. Kinetic modeling (e.g., Arrhenius plots) extrapolates lab-scale data to pilot conditions. Evaluate catalyst lifetime via turnover number (TON) and leaching tests (ICP-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
